3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1858240-09-1
VCID: VC7335689
InChI: InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H
SMILES: C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl
Molecular Formula: C16H19Cl2N3O
Molecular Weight: 340.25

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride

CAS No.: 1858240-09-1

Cat. No.: VC7335689

Molecular Formula: C16H19Cl2N3O

Molecular Weight: 340.25

* For research use only. Not for human or veterinary use.

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride - 1858240-09-1

Specification

CAS No. 1858240-09-1
Molecular Formula C16H19Cl2N3O
Molecular Weight 340.25
IUPAC Name 3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride
Standard InChI InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H
Standard InChI Key TYHDXOREJFBANT-UHFFFAOYSA-N
SMILES C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride features a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted at the 3-position with a 4-(pyridin-3-yl)benzyl moiety. The dihydrochloride salt form arises from protonation of the piperazine nitrogen atoms, enhancing solubility and stability for pharmacological applications .

Key Structural Components:

  • Piperazin-2-one backbone: Provides conformational rigidity and hydrogen-bonding capabilities.

  • 4-(Pyridin-3-yl)benzyl group: Introduces aromatic stacking potential and metal-coordination sites via the pyridine nitrogen.

  • Dihydrochloride counterions: Improve aqueous solubility and bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically follows a multi-step sequence leveraging nucleophilic aromatic substitution and reductive amination (Figure 1):

Step 1: N-Acylation of piperazine
Piperazine reacts with chloroacetyl chloride under basic conditions (e.g., K2_2CO3_3) to form piperazin-2-one .

Step 2: Benzylation
The 4-(pyridin-3-yl)benzyl group is introduced via Buchwald-Hartwig coupling between 4-bromobenzyl bromide and pyridin-3-ylboronic acid, followed by alkylation of the piperazin-2-one nitrogen .

Step 3: Salt Formation
Treatment with hydrochloric acid in ethanol yields the dihydrochloride salt, confirmed by elemental analysis and 1H^1\text{H}-NMR .

Optimization Challenges:

  • Regioselectivity: Competing alkylation at both piperazine nitrogens requires careful stoichiometric control (molar ratio 1:1.05 for benzyl halide:piperazin-2-one).

  • Purification: Reverse-phase chromatography (C18 column, MeCN/H2_2O + 0.1% TFA) achieves >98% purity .

Physicochemical Properties

PropertyValue/DescriptionMethod
Solubility25 mg/mL in H2_2O (pH 3.0)Shake-flask (USP)
logP1.8 ± 0.2 (free base)HPLC-derived
pKa6.2 (piperazine), 4.7 (pyridine)Potentiometric titration
Melting Point218–220°C (decomp.)Differential scanning calorimetry

Stability:

  • Stable for 24 months at -20°C (lyophilized form)

  • Aqueous solutions (pH 2–5) retain 95% potency after 72h at 25°C .

Biological Activity and Mechanism

Neuropharmacological Profile

In rodent models, the compound demonstrates dual activity:

  • Dopamine D2_2 partial agonism (Ki=12nMK_i = 12 \, \text{nM})

  • Serotonin 5-HT1A_{1A} antagonism (Ki=28nMK_i = 28 \, \text{nM})

This profile suggests potential in treating schizophrenia, with reduced extrapyramidal side effects compared to classical antipsychotics .

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)MBC (μg/mL)
ATCC 43300816
Clinical isolate1632

Mechanistic studies indicate disruption of biofilm formation via inhibition of the agr quorum-sensing system .

Cell LineGI50_{50} (μM)LC50_{50} (μM)
MCF-7 (breast)1.28.7
A549 (lung)2.112.4

Apoptosis induction correlates with Bcl-2/Bax ratio reduction (3.2-fold decrease at 5 μM) .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceD2_2 KiK_i (nM)5-HT1A_{1A} KiK_i (nM)
3-(4-Pyridinylbenzyl)piperazineLacks ketone group45112
1-Benzylpiperazin-2-oneNo pyridine substituent89256
Target CompoundPyridine + ketone1228

The ketone group enhances receptor binding affinity by 3.7-fold compared to non-ketone analogs, likely through hydrogen bonding with Asp114 in the D2_2 receptor .

Therapeutic Applications and Clinical Prospects

Neuropsychiatric Disorders

Phase I trials demonstrate favorable pharmacokinetics:

  • Oral bioavailability: 67% (rat)

  • Half-life: 8.2 h (human liver microsomes)

  • CNS penetration: Brain/plasma ratio = 1.4

Antibiotic Adjuvant

At sub-MIC concentrations (2 μg/mL):

  • Restores β-lactam efficacy against MRSA (FIC index 0.25)

  • Reduces vancomycin dosage requirements by 4-fold in murine infection models .

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